Melting Point Differential vs. Ketone Precursor (3159-07-7): Handling and Purification Advantage for Downstream Processing
11-Chlorodibenzo[b,f][1,4]thiazepine exhibits a melting point of 110–111 °C, which is approximately 154 °C lower than that of its direct synthetic precursor, dibenzo[b,f][1,4]thiazepin-11(10H)-one (265 °C) [1]. This substantial depression in melting point reflects the replacement of the polar carbonyl group (C=O) with a less polar iminochloride moiety (C=N–Cl), reducing intermolecular hydrogen bonding and lattice energy. The lower melting point facilitates dissolution in organic solvents at moderate temperatures, simplifying transfer, recrystallization, and subsequent condensation with 4-[2-(2-hydroxyethoxy)ethyl]piperazine in refluxing toluene or xylene for quetiapine synthesis.
| Evidence Dimension | Melting point (physical property affecting handling, purification, and solubility in downstream processing) |
|---|---|
| Target Compound Data | 110–111 °C |
| Comparator Or Baseline | Dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-07-7): 265 °C (literature value) |
| Quantified Difference | ΔTₘ = −154 °C (approximately 58% reduction) |
| Conditions | Standard melting point determination (capillary method); data from authoritative database and vendor certificates of analysis. |
Why This Matters
The significantly lower melting point translates to reduced energy input for dissolution and handling during multi-step synthesis, directly influencing process cost and throughput in industrial quetiapine manufacturing.
- [1] CAS Common Chemistry. 11-Chlorodibenzo[b,f][1,4]thiazepine. CAS Registry Number 13745-86-3. Melting Point 110–111 °C. Available at: https://commonchemistry.cas.org/detail?cas_rn=13745-86-3 View Source
